4-Bromo-6,8-difluoro-2-phenylquinoline
Description
4-Bromo-6,8-difluoro-2-phenylquinoline is a halogenated quinoline derivative featuring a fused benzene-pyridine backbone. The compound is substituted with bromine at position 4, fluorine atoms at positions 6 and 8, and a phenyl group at position 2.
Properties
CAS No. |
1189107-69-4 |
|---|---|
Molecular Formula |
C15H8BrF2N |
Molecular Weight |
320.13 g/mol |
IUPAC Name |
4-bromo-6,8-difluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H8BrF2N/c16-12-8-14(9-4-2-1-3-5-9)19-15-11(12)6-10(17)7-13(15)18/h1-8H |
InChI Key |
TWIBHKNMRQONHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 4-Bromo-6,8-difluoro-2-phenylquinoline with key analogs:
*Estimated based on analogous structures.
Key Observations:
- Halogen Effects : Bromine at position 4 (target compound) vs. 6 or 8 (analogs) alters reactivity. Fluorine’s electronegativity at 6 and 8 enhances stability and resistance to nucleophilic substitution compared to bromine-only analogs .
- Substituent at Position 2 : The phenyl group in the target compound improves π-π interactions in supramolecular systems, whereas methyl or morpholinyl groups in analogs reduce steric hindrance but limit aromatic interactions .
- Bioactivity Potential: Morpholinyl-substituted quinolines (e.g., ) show relevance to Toll-like receptor 9 (TLR9) and β-lactamase interactions, suggesting that the target compound’s phenyl group may similarly modulate biological activity .
Q & A
Q. How do competing reaction pathways affect halogenation regioselectivity during synthesis?
- Methodological Answer : Bromination at the 4-position competes with potential side reactions at the 2-phenyl group. Computational studies (DFT calculations) predict electrophilic aromatic substitution (EAS) reactivity. Steric hindrance from the 2-phenyl group directs bromine to the 4-position. Experimental validation via kinetic monitoring (e.g., in situ IR) identifies optimal temperatures (e.g., 0–25°C) and catalysts (e.g., FeBr₃) to suppress byproducts .
Q. How can crystallographic data resolve contradictions in reported biological activity?
- Methodological Answer : Structural discrepancies (e.g., tautomerism or conformational flexibility) may explain variable bioactivity. Use SHELXD for phase determination and SHELXE for density modification to resolve electron density maps. Compare hydrogen-bonding networks (e.g., F···H interactions) across crystal forms to correlate with activity trends .
Q. What strategies improve stability during in vitro assays under physiological conditions?
- Methodological Answer :
- pH Buffering : Maintain pH 7.4 to prevent dehalogenation (common in acidic/basic conditions).
- Light Sensitivity : Store solutions in amber vials; fluorinated quinolines degrade under UV light.
- Solubility : Use DMSO for stock solutions (<1% v/v in media to avoid cytotoxicity). Validate stability via HPLC at 24/48-hour intervals .
Q. How does the substitution pattern influence molecular docking with biological targets?
- Methodological Answer : The 6,8-difluoro groups enhance electron-withdrawing effects, increasing binding affinity to hydrophobic enzyme pockets (e.g., topoisomerase II). Docking simulations (AutoDock Vina) parameterize van der Waals radii for bromine and fluorine. Compare binding scores with analogs (e.g., 4-chloro derivatives) to quantify substituent contributions .
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